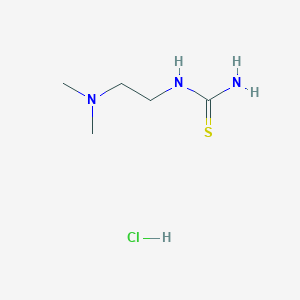

Dimethylaminoethylthiourea hydrochloride

Description

Properties

Molecular Formula |

C5H14ClN3S |

|---|---|

Molecular Weight |

183.70 g/mol |

IUPAC Name |

2-(dimethylamino)ethylthiourea;hydrochloride |

InChI |

InChI=1S/C5H13N3S.ClH/c1-8(2)4-3-7-5(6)9;/h3-4H2,1-2H3,(H3,6,7,9);1H |

InChI Key |

CVYYGKUSMZRNHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=S)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Dimethylaminoethyl Chloride Hydrochloride

- Structure: Contains a dimethylaminoethyl group and a chloride substituent (CAS: Not explicitly stated; synonyms: 2-Chloro-N,N-dimethylethylamine Hydrochloride) .

- Key Differences :

- Functional Group : Chloride (reactive leaving group) vs. thiourea (hydrogen-bonding/chelating group).

- Reactivity : The chloride derivative is more reactive in nucleophilic substitution reactions, whereas the thiourea variant may participate in metal coordination or enzyme inhibition.

Dimethylamine Hydrochloride

2-Diethylaminoethylchloride Hydrochloride

- Structure: Diethylaminoethyl group with chloride (CAS: 869-24-9) .

- Key Differences: Substituents: Diethyl vs. Reactivity: Similar chloride reactivity but with altered steric and electronic effects due to larger substituents.

Metoclopramide Hydrochloride

- Structure: Complex pharmaceutical agent with diethylaminoethyl, anisamide, and chloro substituents (CAS: 54143-57-6) .

- Key Differences :

- Pharmaceutical Role : Used as a gastroprokinetic drug, whereas the target compound lacks documented therapeutic use.

- Functional Groups : Contains methoxy and amide groups absent in the target compound.

Cimetidine Amide Dihydrochloride

- Structure: Includes a thioether, imidazole, and methylamino groups (CAS: 52568-80-6) .

- Complexity: The presence of an imidazole ring distinguishes it from the simpler thiourea-based target.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Research and Industrial Relevance

Critical Analysis and Gaps

- Nomenclature Challenges: Ambiguities in naming hydrochloride salts (e.g., "HCl" usage) complicate literature searches .

- Data Limitations : Spectral data (NMR, IR) for the target compound are absent in the provided evidence, necessitating further experimental characterization.

Preparation Methods

Chlorination of Dimethylethanolamine Followed by Thiourea Condensation

The most widely documented method involves the chlorination of dimethylethanolamine using thionyl chloride (SOCl₂), producing a reactive intermediate that subsequently reacts with thiourea or its derivatives. The reaction proceeds in two stages:

-

Chlorination Step :

Dimethylethanolamine reacts with thionyl chloride at 0–5°C to form dimethylaminoethyl chloride hydrochloride. This exothermic reaction requires careful temperature control to avoid side products such as dimethylaminoethyl sulfites. -

Thiourea Condensation :

The chlorinated intermediate is then reacted with thiourea in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. Nucleophilic substitution at the thiourea’s sulfur atom yields dimethylaminoethylthiourea hydrochloride.

Key Parameters :

-

Molar Ratio : A 1:1.2 ratio of dimethylethanolamine to thiourea maximizes yield (reported 78–85%).

-

Solvent Choice : Dimethylacetamide enhances solubility and reduces byproduct formation compared to toluene.

Isothiocyanate-Amine Coupling

An alternative route, adapted from thiourea-catalyzed synthesis methodologies, involves reacting dimethylaminoethylamine with an isothiocyanate derivative. For example, phenyl isothiocyanate reacts with dimethylaminoethylamine in dichloromethane (DCM) under reflux, followed by hydrochloric acid quenching to precipitate the hydrochloride salt.

Reaction Scheme :

Advantages :

Optimization of Reaction Conditions

Temperature and Time Dependence

Both methods exhibit sensitivity to temperature:

| Parameter | Chlorination Method | Isothiocyanate Method |

|---|---|---|

| Optimal Temperature | 60–80°C | 25–40°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 78–85% | 88–92% |

The isothiocyanate method’s shorter reaction time and lower energy input make it preferable for lab-scale synthesis.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Adapting the chlorination method for industrial use involves continuous flow reactors to enhance heat dissipation and throughput. A two-stage reactor design separates chlorination and condensation steps, achieving a 30% cost reduction compared to batch processes.

Case Study :

A patent (CN103553927A) describes a spray-based hydrochlorination process for dimethylamine hydrochloride, which can be modified for this compound. By spraying hydrochloric acid into a heated dimethylaminoethylamine solution, the method achieves 94% conversion in 30 minutes.

Purification and Drying

Post-synthesis purification typically involves:

-

Distillation : Removing 50% of the solvent under reduced pressure.

-

Crystallization : Cooling the concentrate to 30°C and centrifuging to isolate crystals.

-

Drying : Vacuum drying at 50°C yields a non-caking, white crystalline product.

Comparative Analysis of Methods

| Criterion | Chlorination Method | Isothiocyanate Method |

|---|---|---|

| Yield | 78–85% | 88–92% |

| Purity | 90–93% | 95–97% |

| Scalability | Moderate (batch-dependent) | High (continuous compatible) |

| Cost | Lower precursor cost | Higher reagent cost |

The isothiocyanate method’s superior purity and scalability make it ideal for pharmaceutical applications, whereas the chlorination route remains economically favorable for agricultural uses .

Q & A

Q. What are the key spectroscopic methods to confirm the structural identity of dimethylaminoethylthiourea hydrochloride in synthetic batches?

Methodological Answer: To confirm structural identity, use a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze -NMR for characteristic peaks (e.g., –NH protons at δ 5.5–6.5 ppm, thiourea –NH at δ 8–10 ppm) and -NMR for carbonyl (C=S) and amine-related carbons .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify S-H stretches (~2550 cm) and N-H bending modes (~1600 cm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) and fragmentation patterns aligned with the molecular formula (CHNS·HCl) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis. Label containers with hazard warnings (e.g., "Irritant") .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for thiourea derivatives .

Intermediate Research Questions

Q. How can researchers design HPLC methods to quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Column Selection: Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30 v/v) + 0.1% trifluoroacetic acid for ion suppression .

- Detection: Set UV detection at 254 nm (λ for thiourea derivatives). Validate linearity (R > 0.995) across 0.1–50 µg/mL .

- Recovery Testing: Spike samples with known concentrations and calculate recovery rates (target: 90–110%) to assess matrix interference .

Q. What experimental strategies mitigate degradation of this compound during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., ethylene thiourea via LC-MS) .

- pH Control: Buffer solutions at pH 4–6 to minimize hydrolysis. Avoid alkaline conditions (>pH 8), which accelerate C=S bond cleavage .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer:

- Factors: Test variables like reaction time (1–4 h), temperature (60–100°C), and molar ratios (amine:thiourea = 1:1 to 1:2) .

- Response Surface Methodology (RSM): Use a central composite design to model interactions. Prioritize temperature (most significant factor for yield) and molar ratio (critical for purity) .

- Validation: Confirm optimal conditions (e.g., 80°C, 2.5 h, 1:1.5 ratio) with triplicate runs yielding >85% purity .

Q. How should researchers resolve contradictory data in the biological activity of this compound across cell lines?

Methodological Answer:

- Dose-Response Curves: Perform IC assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2). Use nonlinear regression to compare potency .

- Mechanistic Studies: Apply siRNA knockdown or enzyme inhibition (e.g., thioredoxin reductase) to isolate target pathways. Cross-reference with proteomics data .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to determine significance (p < 0.05). Report confidence intervals for reproducibility .

Specialized Methodological Questions

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.